4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
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Overview
Description
4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a complex organic compound with the molecular formula C24H19Cl2N3O4 and a molecular weight of 484.343 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly on the phenyl ring and the ethylanilino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding . Further research is needed to elucidate the exact mechanism by which this compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate: Similar structure but with a methyl group instead of dichloro groups.
4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate: Contains a single chlorine atom instead of two.
Uniqueness
The presence of both ethylanilino and dichlorobenzoate groups may confer unique chemical and biological properties .
Properties
CAS No. |
769153-76-6 |
---|---|
Molecular Formula |
C24H19Cl2N3O4 |
Molecular Weight |
484.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C24H19Cl2N3O4/c1-2-15-3-8-18(9-4-15)28-22(30)23(31)29-27-14-16-5-10-19(11-6-16)33-24(32)20-12-7-17(25)13-21(20)26/h3-14H,2H2,1H3,(H,28,30)(H,29,31)/b27-14+ |
InChI Key |
AYWOYYNTAROEFI-MZJWZYIUSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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